Thiophene, 3,5-dinitro-2-iodo-
Description
"Thiophene, 3,5-dinitro-2-iodo-" is a substituted thiophene derivative featuring nitro (-NO₂) groups at the 3- and 5-positions and an iodine atom at the 2-position. Thiophene, a sulfur-containing heterocycle, is renowned for its aromaticity and versatility in materials science and medicinal chemistry. The introduction of electron-withdrawing nitro groups and the bulky iodine substituent significantly alters the electronic and steric properties of the molecule.
Properties
CAS No. |
54728-27-7 |
|---|---|
Molecular Formula |
C4HIN2O4S |
Molecular Weight |
300.03 g/mol |
IUPAC Name |
2-iodo-3,5-dinitrothiophene |
InChI |
InChI=1S/C4HIN2O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H |
InChI Key |
IIEHVPJUARYTAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])I)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 3,5-dinitro-2-iodo- typically involves the nitration of 2-iodothiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro groups are introduced at the 3 and 5 positions of the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives, including thiophene, 3,5-dinitro-2-iodo-, often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3,5-dinitro-2-iodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Thiophene, 3,5-dinitro-2-iodo- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of thiophene, 3,5-dinitro-2-iodo- is primarily based on its ability to undergo various chemical transformations. The nitro groups can participate in redox reactions, while the iodine atom can be substituted with other functional groups, allowing the compound to interact with different molecular targets. These interactions can modulate biological pathways and exhibit pharmacological effects.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural and electronic features of "Thiophene, 3,5-dinitro-2-iodo-" with analogous thiophene derivatives:
Key Observations :
- Steric Effects: The iodine atom introduces steric hindrance, which may reduce crystallinity compared to smaller substituents (e.g., methyl or cyano groups) but could improve solubility in polar solvents .
Thermal and Optical Properties
- Thermal Stability : Nitro groups may reduce thermal stability compared to phenyl-end-capped derivatives (TGA decomposition ~300°C ), as nitro compounds often exhibit exothermic decomposition at lower temperatures.
- Optical Properties: The electron-deficient nature of 3,5-dinitro-2-iodo-thiophene could redshift UV-vis absorption compared to donor-substituted thiophenes, as seen in phenyl-end-capped analogs .
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